molecular formula C21H21NO3 B1326571 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932796-19-5

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B1326571
CAS No.: 932796-19-5
M. Wt: 335.4 g/mol
InChI Key: GRDIVGHGBYMSPV-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with an isopropoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the isopropoxyphenyl group, resulting in different chemical properties and biological activities.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but without the isopropoxy group, leading to variations in reactivity and applications.

    6,8-Dimethylquinoline-4-carboxylic acid: Similar core structure but lacks the isopropoxyphenyl group, affecting its overall properties.

Uniqueness

2-(2-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of both the isopropoxyphenyl group and the carboxylic acid functional group on the quinoline core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

6,8-dimethyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-12(2)25-19-8-6-5-7-15(19)18-11-17(21(23)24)16-10-13(3)9-14(4)20(16)22-18/h5-12H,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIVGHGBYMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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